molecular formula C18H34O2 B013422 (E)-9-Hexadecenyl acetate CAS No. 56218-69-0

(E)-9-Hexadecenyl acetate

Cat. No. B013422
CAS RN: 56218-69-0
M. Wt: 282.5 g/mol
InChI Key: VAKBQCYSUVICLV-CMDGGOBGSA-N
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Description

“(E)-9-Hexadecenyl acetate” likely belongs to the class of organic compounds known as fatty acid esters, which are derived from a carboxylic acid and an alcohol. Fatty acid esters are commonly found in a wide variety of plants and animals .


Synthesis Analysis

The synthesis of similar compounds often involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst . The exact synthesis process for “(E)-9-Hexadecenyl acetate” would depend on the specific starting materials and conditions.


Molecular Structure Analysis

The molecular structure of “(E)-9-Hexadecenyl acetate” would likely include a long carbon chain (hexadecenyl group) attached to an acetate group. The “(E)” notation indicates the configuration of the double bond in the hexadecenyl group .


Chemical Reactions Analysis

Fatty acid esters like “(E)-9-Hexadecenyl acetate” can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. The exact reactions would depend on the specific conditions and reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-9-Hexadecenyl acetate” would depend on its specific structure. Fatty acid esters are generally nonpolar, have a low melting point, and are insoluble in water but soluble in organic solvents .

Scientific Research Applications

  • Food Preservation and Safety : Hexanal, (E)-2-hexenal, and hexyl acetate have been shown to extend the shelf life and improve hygienic safety in fresh-sliced apples by inhibiting pathogenic microorganisms (Lanciotti et al., 2003).

  • Insect Pheromone Studies :

    • Hexadecanyl acetate and (Z)-11-hexadecenyl acetate significantly reduced the growth of a fungus in the hairpencil glands of Heliothis virescens (F.) males (Teal & Tumlinson, 2005).
    • Z-11-hexadecenyl acetate is a major component in the pheromone glands of calling female Mamestra brassicae moths, influencing male attraction (Struble et al., 1980).
    • (E)-9-tetradecenyl acetate suppresses male European corn borer attraction and precopulatory behavior, potentially disrupting mating efficiency (Klun et al., 1979).
  • Analytical Chemistry Methods : A method was developed for identifying double bond positional isomers of hexadecenyl acetate without chemical derivatization, enabling unambiguous location of the original double bond position in unmodified acetates (Yuan et al., 2010).

  • Agricultural Pest Control : Various studies have demonstrated the effectiveness of hexadecenyl acetate and its isomers in attracting and controlling pest species such as the Great Dart moth, Zeiraphera Canadensis, and corn stalk borer, among others. These findings are crucial for developing pheromone-based pest control methods [(Steck et al., 1976); (Turgeon & Grant, 1988); (Mazomenos, 1989); (Wakamura et al., 1999); (Cork et al., 1992); (Cork et al., 1989); (Klun et al., 1973); (Hegazi et al., 2007); (McDonough et al., 1980); (Klun & Junk, 1977); (El-Sayed et al., 2011); (Chisholm et al., 2004); (Xu et al., 2016); (Foster & Dugdale, 1988); (Mas et al., 2000)].

Safety And Hazards

The safety and hazards of “(E)-9-Hexadecenyl acetate” would depend on its specific properties and uses. Generally, fatty acid esters should be handled with care to avoid skin and eye contact, and inhalation .

Future Directions

The future directions for research on “(E)-9-Hexadecenyl acetate” could involve exploring its potential uses in various industries, such as food, cosmetics, and pharmaceuticals. Additionally, research could focus on improving its synthesis and understanding its biological effects .

properties

IUPAC Name

[(E)-hexadec-9-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKBQCYSUVICLV-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-9-Hexadecenyl acetate

CAS RN

56218-69-0
Record name 9-Hexadecen-1-ol, acetate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056218690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

A process for preparing 9-hexadecenyl alcohol by reacting 1-octene or 7-tetradecene with 9-decenyl acetate in accordance with the method of claim 7 to obtain 9-hexadecenyl acetate and then reacting the acetate with water to obtain the corresponding alcohol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GN Jham, AA Silva, ER Lima, PA Viana - Química Nova, 2007 - SciELO Brasil
Based on a specially created mass spectral database utilizing 23 tetradecenyl and 22 hexadecenyl acetate standards along with Kóvats retention indices obtained on a very polar …
Number of citations: 8 www.scielo.br
GN Jham, AA da Silva, ER Lima… - Journal of separation …, 2005 - Wiley Online Library
Two insect colonies of Elasmopalpus lignosellus were reared in our laboratory, the first being initiated from pupae obtained from a cornfield in the region of Sete Lagoas, Minas Gerais …
JJ Turgeon, GG Grant - Environmental entomology, 1988 - academic.oup.com
Electroantennogram responses to isomers of dodecenyl, tetradecenyl, and hexadecenyl acetates and alcohols followed by field screening tests indicated that (E)-9-tetradecenyl acetate …
J Stökl, AT Dandekar, J Ruther - Journal of chemical ecology, 2014 - Springer
Wasps of genus Asobara, a larval parasitoid of Drosophila, have become model organisms for the study of host-parasite interactions. However, little is known about the role of …
AB Attygalle, A Svatos, C Wilcox… - Analytical chemistry, 1994 - ACS Publications
Gas-phase Fourier-transform infrared spectra allow unam-biguous determination of the configuration of the double bonds of long-chain unsaturated compounds bearing RCH= CHR'…
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk

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